Meranzin

Vue d'ensemble

Description

Meranzin is a natural product found in Glycosmis pentaphylla, Ferula szowitziana, and other organisms .

Synthesis Analysis

Meranzin hydrate (MH), an absorbed bioactive compound from the Traditional Chinese Medicine (TCM) Chaihu-Shugan-San (CSS), was first isolated in a laboratory and was found to possess anti-depression activity . An LC–MS/MS method was developed and validated to quantify the MH in rat hippocampus and plasma .

Molecular Structure Analysis

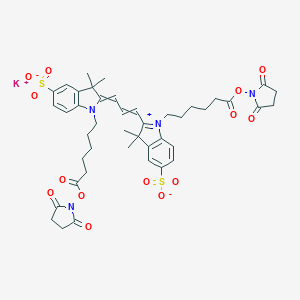

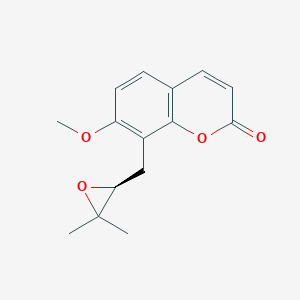

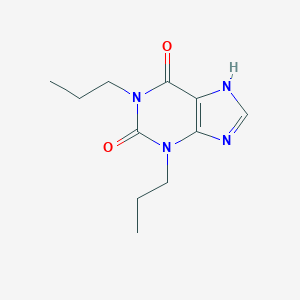

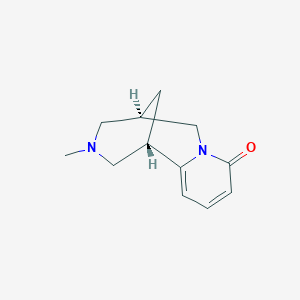

Meranzin has a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol . The IUPAC name is 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 . The Canonical SMILES is CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C .

Physical And Chemical Properties Analysis

Meranzin has a molecular weight of 260.28 g/mol . It has a polarizability of 48.1 Ų . The exact mass is 260.10485899 g/mol and the monoisotopic mass is also 260.10485899 g/mol .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Meranzin, focusing on six unique fields:

Antidepressant Properties

Meranzin, particularly in its hydrate form, has been extensively studied for its antidepressant effects. Research indicates that Meranzin hydrate (MH) can ameliorate depression-like behaviors in animal models by regulating the competitive endogenous RNA (ceRNA) network. This involves the modulation of long noncoding RNAs (lncRNAs), microRNAs (miRNAs), and mRNAs in the hippocampus, which are crucial for mood regulation . Additionally, MH has been shown to improve depression-like behaviors and hypomotility via the ghrelin and neurocircuitry pathways .

Neuroprotective Effects

Meranzin has demonstrated neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies have shown that it can stimulate the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus. These proteins are essential for neuronal survival, growth, and synaptic plasticity, suggesting that Meranzin could be beneficial in treating conditions like Alzheimer’s and Parkinson’s diseases .

Anti-inflammatory Activity

Meranzin exhibits significant anti-inflammatory effects, which are beneficial in treating various inflammatory conditions. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Gastrointestinal Health

Meranzin has been studied for its effects on gastrointestinal motility. It has shown promise in improving gastric emptying and intestinal transit, which are critical for digestive health. This prokinetic effect is particularly useful in treating conditions like gastroparesis and functional dyspepsia .

Cancer Research

Emerging research suggests that Meranzin may have anticancer properties. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. These effects are mediated through various signaling pathways, including the Wnt and MAPK pathways, making Meranzin a potential candidate for cancer therapy .

Cardiovascular Health

Meranzin has also been investigated for its cardiovascular benefits. It has been shown to exert protective effects on the heart by reducing oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases. This suggests that Meranzin could be useful in preventing or treating conditions such as atherosclerosis and hypertension .

Mécanisme D'action

Target of Action

Meranzin hydrate (MH), a bioactive compound derived from Traditional Chinese Medicine, primarily targets the alpha 2-adrenoceptor . It also interacts with the long noncoding RNA (lncRNA)–microRNA (miRNA)–mRNA regulatory network in the hippocampus .

Mode of Action

MH’s mode of action involves its interaction with the alpha 2-adrenoceptor and the AMPA-ERK1/2–BDNF signaling pathway . It also regulates the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene regulation .

Biochemical Pathways

MH affects several biochemical pathways. A study indicated that the genes in the lncRNA–miRNA–mRNA regulatory network, which responds to MH treatment, may be highly related to Wnt signaling, axon guidance, and MAPK signaling pathways .

Pharmacokinetics

The pharmacokinetics of MH involves its absorption, distribution, metabolism, and excretion (ADME). A study showed that MH inhibited the enzyme activities of CYP1A2 and CYP2C19 in a concentration-dependent manner . This suggests that MH is simultaneously a substrate and an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

MH has been found to improve depression-like behavior in rats . It ameliorates depression-like behavior by regulating the ceRNA network . Additionally, MH treatment significantly stimulated BDNF and p-mTOR protein expressions in the hippocampus .

Action Environment

The action of MH can be influenced by environmental factors. For instance, the ghrelin antagonist [D-Lys3]-GHRP-6 was found to inhibit the effect of MH on forced swimming test (FST) and gastric emptying (GE) . This suggests that the action of MH is influenced by the presence of other compounds in the environment .

Safety and Hazards

Propriétés

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)

![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)